2-Chloromesitylene
Overview
Description
2-Chloromesitylene, also known as 2-chloro-1,3,5-trimethylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a derivative of mesitylene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is a colorless to almost colorless liquid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloromesitylene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromesitylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products such as 2-hydroxy-1,3,5-trimethylbenzene or 2-amino-1,3,5-trimethylbenzene can be formed.
Oxidation: Products like 2-chloro-1,3,5-trimethylbenzoic acid or 2-chloro-1,3,5-trimethylbenzaldehyde.
Reduction: Mesitylene (1,3,5-trimethylbenzene) is formed upon reduction of the chlorine atom
Scientific Research Applications
2-Chloromesitylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 2-chloromesitylene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the methyl groups are oxidized through a series of electron transfer steps, leading to the formation of carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Chloro-2,4,6-trimethylbenzene
- 2,4,6-Trimethylchlorobenzene
- 2,4,6-Trimethylmonochlorobenzene
Comparison: 2-Chloromesitylene is unique due to the specific position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits different chemical properties and reactivity patterns, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-chloro-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZACGWEPQLKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870900 | |
Record name | 2-Chloro-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-04-5 | |
Record name | Benzene, 2-chloro-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromesitylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesityl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloromesitylene formed?
A1: The research by [] demonstrates that this compound is formed through the reaction of mesitylene (1,3,5-trimethylbenzene) with copper(II) chloride at high temperatures. The reaction proceeds via a radical cation mechanism, where an electron is removed from the aromatic π-system of mesitylene by copper(II) chloride. This leads to the formation of a radical cation intermediate, which subsequently reacts with chloride ions to yield this compound.
Q2: What is the structure and molecular formula of this compound?
A2: this compound has the molecular formula C9H11Cl. Its structure consists of a mesitylene ring (1,3,5-trimethylbenzene) with a chlorine atom substituted at one of the ring positions adjacent to a methyl group.
Q3: Are there any other products formed alongside this compound during the reaction with copper(II) chloride?
A3: While the primary focus of the research paper [] is the formation of the chlorinated product, it does mention that the reaction likely involves complex radical pathways. Therefore, it is plausible that other byproducts might be generated during the reaction. Further investigation would be needed to identify and characterize any additional products formed.
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